molecular formula C9H7Cl2N B8725649 7,8-Dichloro-3,4-dihydroisoquinoline CAS No. 81237-75-4

7,8-Dichloro-3,4-dihydroisoquinoline

Cat. No.: B8725649
CAS No.: 81237-75-4
M. Wt: 200.06 g/mol
InChI Key: DBKJJKDLXANNAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dichloro-3,4-dihydroisoquinoline is a potent and reversible inhibitor of phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for catalyzing the final step in the biosynthesis of epinephrine . As a key research compound in neurobiology and medicinal chemistry, it provides a valuable tool for studying the adrenergic system and its role in stress response, cardiovascular function, and metabolism. Research indicates that this compound is readily absorbed and metabolized, with its pathways exhibiting significant species differences; in rats, the primary route involves aromatization to the corresponding isoquinoline followed by hydroxylation, while in dogs, N-methylation and subsequent N-oxidation is the major pathway . The dihydroisoquinoline scaffold is recognized as a privileged structure in drug discovery, with derivatives demonstrating a range of pharmacological activities. This structural motif is ubiquitous in nitrogen-containing fused heterocyclic units found in natural products, drug molecules, and functional materials . Researchers utilize this compound and its analogs as critical building blocks for the synthesis of more complex molecules and to explore structure-activity relationships, particularly in the development of potential agents for central nervous system (CNS) disorders . This product is intended for research purposes as a chemical reference standard and for in vitro analysis. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, or for human use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

CAS No.

81237-75-4

Molecular Formula

C9H7Cl2N

Molecular Weight

200.06 g/mol

IUPAC Name

7,8-dichloro-3,4-dihydroisoquinoline

InChI

InChI=1S/C9H7Cl2N/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-2,5H,3-4H2

InChI Key

DBKJJKDLXANNAL-UHFFFAOYSA-N

Canonical SMILES

C1CN=CC2=C1C=CC(=C2Cl)Cl

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Neurotransmitter Modulation
One of the primary applications of 7,8-Dichloro-3,4-dihydroisoquinoline is its role as an inhibitor of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of catecholamines such as norepinephrine and epinephrine. This inhibition can lead to altered neurotransmitter levels, with potential implications for treating neurological and psychological disorders. The compound's ability to influence neurotransmitter systems makes it a candidate for further research in mood disorders and neurodegenerative diseases.

Antiviral Properties
Research has indicated that derivatives of dihydroisoquinoline, including this compound, exhibit antiviral activity. In vitro studies demonstrated that certain dihydroisoquinoline compounds could inhibit viral replication and cytotoxicity in human cells infected with cytomegalovirus (HCMV) . This suggests potential applications in developing antiviral therapies.

Anticancer Activity

Mechanisms of Action
Quinoline and isoquinoline derivatives have been reported to exhibit anticancer properties. For instance, studies have shown that compounds with structural similarities to this compound can act as protein kinase inhibitors and topoisomerase inhibitors, which are critical pathways in cancer cell proliferation .

Case Studies
In specific studies involving quinoline derivatives, significant anticancer activity was observed against various cancer cell lines, including cervical (HeLa) and breast cancer (MCF-7) cells. These findings highlight the potential of this compound as a scaffold for developing new anticancer agents .

Summary Table: Applications and Properties

Application Area Description Key Findings
Neurotransmitter ModulationInhibitor of PNMT affecting catecholamine synthesisPotential implications for mood disorders and neurodegenerative diseases
Antiviral ActivityInhibits viral replication in HCMV-infected cellsDemonstrated antiviral properties in vitro
Anticancer ActivityActs as a protein kinase inhibitorSignificant activity against various cancer cell lines
Insecticidal PropertiesPotential application against mosquito vectorsRelated compounds show larvicidal effects

Comparison with Similar Compounds

Structural and Functional Modifications

The pharmacological and physicochemical properties of dihydroisoquinoline derivatives are highly dependent on the position and nature of substituents. Below is a comparative analysis of key analogs:

Table 1: Comparison of 3,4-Dihydroisoquinoline Derivatives
Compound Substituents Key Properties/Activities References
7,8-Dichloro-3,4-dihydroisoquinoline Cl at 7,8 Limited direct data; inferred enhanced metabolic stability and target affinity vs. non-chlorinated analogs. Extrapolated
6,7-Dichloro-3,4-dihydroisoquinoline Cl at 6,7 Adrenoreceptor modulation (α/β-adrenergic activity); synthesis via Pd/C-catalyzed hydrogenation .
8-Fluoro-3,4-dihydroisoquinoline F at 8 CNS drug candidate precursor; synthesized via ortho-lithiation. Exhibits fluorine-amine exchange reactivity for 8-amino derivatives .
7,8-Dimethoxy-3,4-dihydroisoquinoline OMe at 7,8 Improved solubility vs. chlorinated analogs; synthesized via KMnO₄ oxidation of tetrahydroisoquinoline .
6,7-Dihydroxy-3,4-dihydroisoquinoline OH at 6,7 NF-κB pathway inhibition; anti-metastatic activity in cancer cells .
1-Aryl-3,4-dihydroisoquinoline Aryl at N1 Selective JNK3 inhibition (pIC₅₀ 7.3); unique hinge-region binding via chloro substituents .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Halogenation generally slows oxidative metabolism, as seen in 6,7-dichloro derivatives .
  • CNS Penetration : Fluorinated and smaller substituents (e.g., 8-F) improve blood-brain barrier penetration compared to bulkier groups .

Preparation Methods

Reaction Conditions and Catalysts

The most well-documented method involves the cyclization of N-substituted-2,3-dichlorobenzylamine derivatives using aluminum chloride (AlCl₃) as a Lewis acid catalyst. This approach, detailed in patent CA1130290A, employs a solvent-free melt reaction at elevated temperatures (160–210°C). Key steps include:

  • Starting Material : N-chloroethyl-, N-bromoethyl-, or N-hydroxyethyl-2,3-dichlorobenzylamine (as a base or acid addition salt).

  • Catalyst System : AlCl₃ combined with ammonium chloride (NH₄Cl) to enhance reaction efficiency.

  • Temperature Profile : Optimal yields are achieved at 180–200°C over 8–12 hours, with shorter durations leading to incomplete cyclization.

The reaction proceeds via intramolecular Friedel-Crafts alkylation, where AlCl₃ facilitates the formation of the isoquinoline ring. A representative example from the patent reports an 86.2% yield of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride after recrystallization.

Workup and Purification

Post-reaction workup involves:

  • Quenching : The reaction mixture is titrated to pH 12 with sodium hydroxide to liberate the free base.

  • Extraction : Ethyl ether is used to isolate the product, followed by drying over sodium sulfate.

  • Salt Formation : The hydrochloride salt is precipitated by bubbling hydrogen chloride through an ether-isopropanol solution, yielding a white crystalline solid.

Alternative Synthetic Routes

β-Phenethylamine Cyclization Approaches

Cyclization of β-phenethylamine derivatives offers another potential pathway. For example, the one-pot synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride involves formylation and cyclization steps using oxalyl chloride and phosphotungstic acid. Adapting this method for 7,8-dichloro derivatives would require:

  • Starting Material : 2,3-Dichlorophenethylamine.

  • Formylation : Reaction with ethyl formate to generate the intermediate formamide.

  • Cyclization : Treatment with oxalyl chloride and phosphotungstic acid to induce ring closure.

While this method is highly efficient for methoxy-substituted compounds (75–80% yield), its applicability to chloro analogs remains untested in the provided sources.

Comparative Analysis of Methods

Method Yield Conditions Catalyst Purity
AlCl₃ Cyclization86.2%180–200°C, solvent-freeAlCl₃ + NH₄Cl>99% (after salt formation)
Oxidation (Theoretical)N/AKMnO₄, acetone, 25°CNoneDependent on precursor purity
β-Phenethylamine (Analog)75–80%Reflux, dichloromethane/methanolPhosphotungstic acid99.1%

Key Observations :

  • The AlCl₃-mediated method is the most validated, offering high yields and scalability for industrial applications.

  • Alternative routes require further optimization for chloro-substituted derivatives, particularly in avoiding side reactions such as over-oxidation or dehalogenation.

Q & A

Q. What are the established synthetic routes for 7,8-Dichloro-3,4-dihydroisoquinoline?

A common approach involves lithiation and nucleophilic substitution of precursor isoquinoline derivatives. For example, chlorination of 3,4-dihydroisoquinoline intermediates using reagents like POCl₃ or SOCl₂ under controlled conditions yields halogenated products. Cyclization reactions of appropriately substituted benzylamines or via Pictet-Spengler mechanisms are also employed. Modifications to optimize regioselectivity (e.g., achieving 7,8-dichloro substitution) require precise temperature control and catalytic systems .

Q. How should researchers characterize this compound for purity and structural confirmation?

Key techniques include:

  • GC/MS or HPLC : To assess purity (>97% by GC) and retention time matching reference standards .
  • NMR (¹H/¹³C) : Confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for dichloro derivatives) and dihydroisoquinoline backbone integrity .
  • Elemental Analysis : Validates molecular formula (C₉H₅Cl₂N) .
  • X-ray Crystallography : For unambiguous structural determination in crystalline forms .

Q. What safety precautions are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (GHS H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation (H335) .
  • Storage : Keep in sealed glass containers at 2–8°C to prevent degradation .
  • Disposal : Follow EPA guidelines for halogenated organic waste .

Advanced Research Questions

Q. How can computational methods guide the design of catalytic systems for modifying this compound?

Density Functional Theory (DFT) studies predict transition states in asymmetric transfer hydrogenation (ATH) of the C=N bond. For example, [Ru(η⁶-arene)TsDPEN] catalysts stabilize protonated substrates via hydrogen bonding and π-π interactions, enabling enantioselective reduction to tetrahydroisoquinoline derivatives. Substituent effects (e.g., electron-withdrawing Cl groups) lower activation barriers, enhancing reaction rates and selectivity .

Q. What strategies resolve contradictions in reactivity data for halogenated dihydroisoquinolines?

Discrepancies in reaction outcomes (e.g., regioselectivity in cross-coupling) may arise from:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor SNAr pathways, while non-polar solvents stabilize radical intermediates.
  • Catalyst Choice : Pd(PPh₃)₄ vs. CuI alters coupling efficiency in Suzuki-Miyaura reactions . Systematic screening using Design of Experiments (DoE) frameworks can isolate critical variables .

Q. How do substituents influence the pharmacological activity of this compound derivatives?

  • Chlorine Atoms : Enhance lipophilicity and binding affinity to CNS targets (e.g., monoamine transporters).
  • Dihydroisoquinoline Core : Facilitates π-stacking with aromatic residues in enzyme active sites. Structure-Activity Relationship (SAR) studies combined with molecular docking (e.g., AutoDock Vina) validate hypothesized interactions .

Q. What are the challenges in scaling up synthetic protocols for this compound?

  • Purification : Chromatography is impractical at scale; alternatives include recrystallization from ethanol/water mixtures.
  • Byproduct Formation : Chlorinated byproducts require rigorous QC (e.g., LC-MS monitoring) .
  • Catalyst Recovery : Immobilized catalysts (e.g., silica-supported Ru) improve cost-efficiency .

Methodological Insights

Q. What analytical methods detect trace impurities in this compound batches?

  • UPLC-QTOF-MS : Identifies chlorinated dimers or oxidation byproducts at ppm levels.
  • ICP-MS : Quantifies residual metal catalysts (e.g., Pd, Cu) .

Q. How can isotopic labeling (e.g., D₆-methoxy derivatives) aid mechanistic studies?

Deuterated analogs (e.g., 6,7-D₆-dimethoxy derivatives) enable tracking of hydrogen transfer pathways in ATH reactions via kinetic isotope effects (KIE). NMR and MS/MS fragmentation patterns confirm label retention .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.